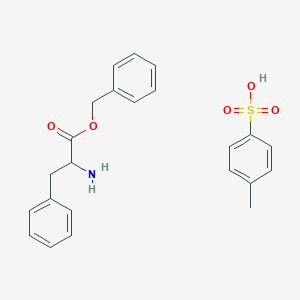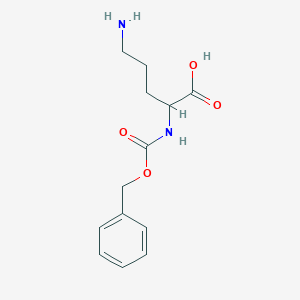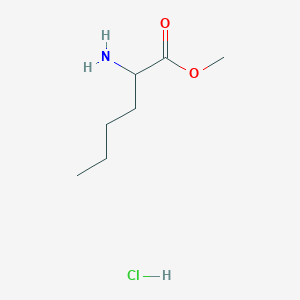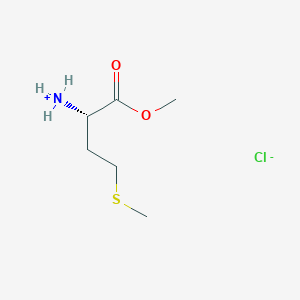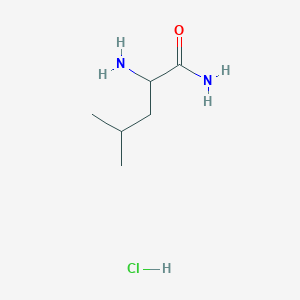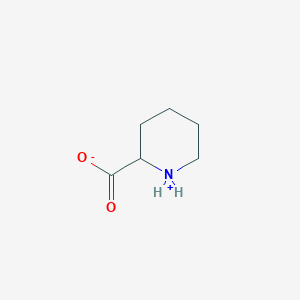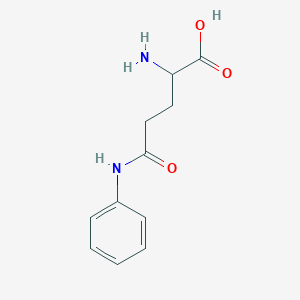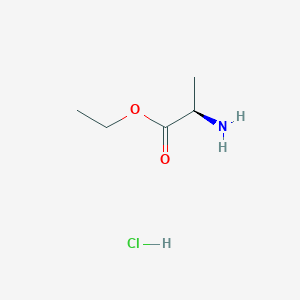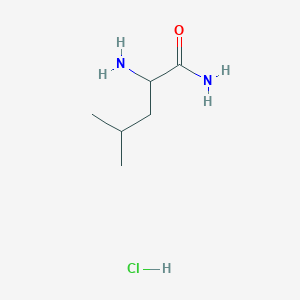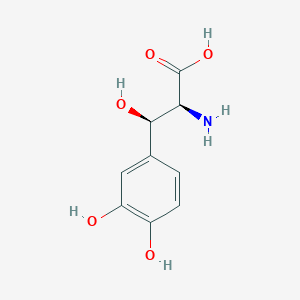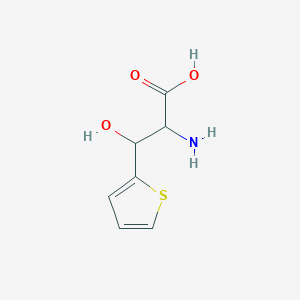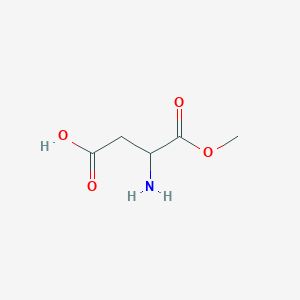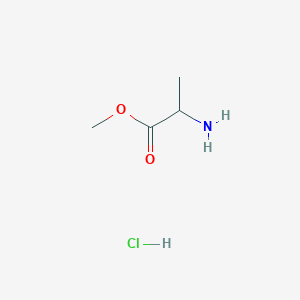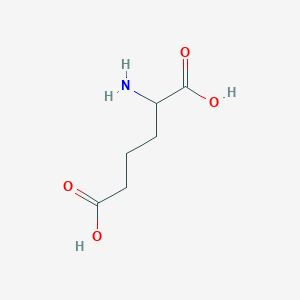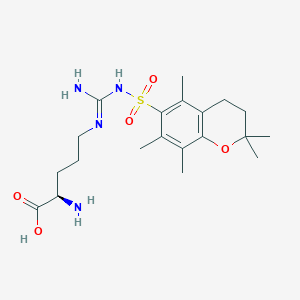
H-D-Arg(Pmc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Arg(Pmc)-OH, also known as N-ω-(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. This compound is often used in peptide synthesis and has applications in various fields of scientific research. The presence of the pentamethylchroman-6-sulfonyl group provides unique properties that make it valuable in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Pmc)-OH typically involves the protection of the arginine side chain with the pentamethylchroman-6-sulfonyl group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The process generally includes:
Protection of the guanidine group: The guanidine group of arginine is protected using pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling reactions: The protected arginine is then coupled with other amino acids or peptides using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: After the desired peptide sequence is synthesized, the pentamethylchroman-6-sulfonyl group is removed using specific deprotection conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of protected arginine: Large quantities of arginine are protected with pentamethylchroman-6-sulfonyl chloride.
Automated peptide synthesizers: These machines are used to couple the protected arginine with other amino acids, streamlining the production process.
Purification and quality control: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
H-D-Arg(Pmc)-OH undergoes various chemical reactions, including:
Substitution reactions: The pentamethylchroman-6-sulfonyl group can be substituted with other protecting groups or functional groups.
Coupling reactions: It readily participates in peptide coupling reactions to form longer peptide chains.
Deprotection reactions: The removal of the pentamethylchroman-6-sulfonyl group is a critical step in peptide synthesis.
Common Reagents and Conditions
Substitution reactions: Reagents like pentamethylchroman-6-sulfonyl chloride and bases such as triethylamine are commonly used.
Coupling reactions: Peptide coupling reagents like DCC or EDC are employed.
Deprotection reactions: Trifluoroacetic acid (TFA) is often used to remove the protecting group.
Major Products Formed
The major products formed from these reactions include:
Protected peptides: Intermediate peptides with the pentamethylchroman-6-sulfonyl group still attached.
Final peptides: Fully deprotected peptides ready for further biochemical studies.
Scientific Research Applications
H-D-Arg(Pmc)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: Researchers use it to create peptides that can be used as probes or inhibitors in biological assays.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.
Mechanism of Action
The mechanism of action of H-D-Arg(Pmc)-OH primarily involves its role as a protected arginine derivative in peptide synthesis. The pentamethylchroman-6-sulfonyl group protects the guanidine group of arginine, preventing unwanted side reactions during peptide coupling. This protection is crucial for the accurate synthesis of peptides, which can then be used to study molecular targets and pathways in various biological systems.
Comparison with Similar Compounds
H-D-Arg(Pmc)-OH can be compared with other protected arginine derivatives, such as:
H-D-Arg-NH2.2HCl: This compound is a synthetic drug that acts as a dopaminergic agonist and has antipsychotic effects.
H-D-Arg(Pmc)-2-chlorotrityl resin: This resin is used for solid-phase peptide synthesis and offers less acid-lability compared to other resins.
The uniqueness of this compound lies in its specific protecting group, which provides stability and selectivity during peptide synthesis, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFAMZEBZRDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
